NIP-142 is a novel compound classified as a multiple ion channel blocker, primarily developed for the treatment of atrial fibrillation, a common cardiac arrhythmia associated with significant morbidity and mortality. The compound is a benzopyrane derivative that selectively targets cardiac ion channels, particularly those present in the atria, making it a promising candidate for antiarrhythmic therapy. Current antiarrhythmic drugs often exhibit moderate efficacy and can lead to proarrhythmic effects due to excessive ventricular repolarization delays; thus, NIP-142's selective action may mitigate these risks .
The synthesis of NIP-142 involves several steps typical of organic chemistry processes. While specific synthetic routes are not detailed in the available literature, it is known that the compound is derived from benzopyrane structures. The synthesis typically includes:
NIP-142 undergoes various chemical interactions as part of its mechanism of action. Key reactions include:
The mechanism by which NIP-142 exerts its antiarrhythmic effects involves:
While specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not extensively documented in the available literature, general properties for compounds in this class typically include:
NIP-142's primary application lies in its potential use as an antiarrhythmic agent for treating atrial fibrillation. Its selective action on atrial ion channels positions it as a candidate for further clinical trials aimed at evaluating its efficacy and safety profile compared to existing therapies. Additionally, research into its mechanism may provide insights into developing new therapeutic strategies for other cardiac arrhythmias or conditions involving altered ion channel function .
NIP-142 (chemical name: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide) is a benzopyran derivative with the molecular formula C₂₃H₂₇N₃O₆ and a molecular weight of 441.48 g/mol [1] [4] [6]. It is classified as a novel class III antiarrhythmic agent due to its unique ability to prolong the atrial effective refractory period (AERP) and action potential duration (APD) without affecting ventricular tissue. This atrial selectivity distinguishes it from classical class III agents like E-4031, which exhibit reverse frequency dependence and affect both atrial and ventricular tissues [2] [7].
NIP-142’s primary mechanism involves blockade of key potassium currents:
Table 1: Electrophysiological Targets of NIP-142
Target Channel | Effect | Potency (EC₅₀/IC₅₀) | Physiological Impact |
---|---|---|---|
GIRK1/4 (IKACh) | Inhibition | 0.64 µM | Reverses APD shortening by vagal stimulation |
hKv1.5 | Inhibition | 4.75 µM | Prolongs atrial repolarization |
HERG | Inhibition | 44 µM | Minimal ventricular effects |
This multi-channel blockade results in frequency-independent prolongation of atrial refractoriness, enabling termination of atrial fibrillation (AF) and flutter (AFL) without pro-arrhythmic risks in ventricles [7] [9].
Benzopyran derivatives emerged in the late 20th century as potassium channel openers (KCOs) with antihypertensive and anti-ischemic properties. Early compounds like cromakalim activated ATP-sensitive potassium (KATP) channels, inducing peripheral vasodilation but lacking cardiac selectivity [5]. The 1990s saw a paradigm shift toward cardio-selective KCOs for conditions like angina and cardiac ischemia. However, these agents failed to address arrhythmias due to non-specific channel modulation [5].
NIP-142 represents a strategic redesign of benzopyran scaffolds to achieve:
This evolution positions benzopyrans from broad vasodilators to targeted antiarrhythmics [5] [7].
Atrial fibrillation (AF) affects 60 million people globally, with prevalence projected to rise by 60% by 2050 due to aging populations [3]. It accounts for 33% of ischemic strokes in adults >65 years, yet 40–60% of patients remain inadequately anticoagulated due to bleeding risks and drug interactions [3] [8].
Table 2: AF Burden in Asia (Hospital-Based Studies)
Country | AF Prevalence | Key Risk Factors | Anticoagulant Use |
---|---|---|---|
Japan | 12–14% | Hypertension (24–58%), Valvular disease | 0.5–28% |
China | 7.9% | Hypertension (51–56%), Diabetes (4–24%) | Low |
Malaysia | 2.8% | Coronary disease (45%) | Suboptimal |
Current antiarrhythmics (e.g., amiodarone) have limitations:
NIP-142 addresses these gaps through:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0